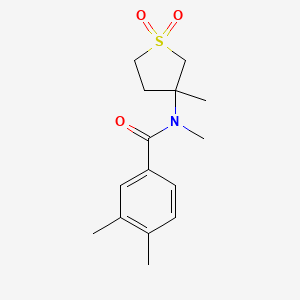

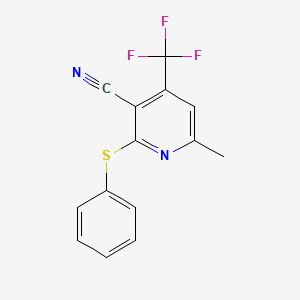

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, also known as TMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMTB is a thiol-reactive compound that can modify proteins and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity Evaluation

Research into related chemical structures, such as the design and synthesis of substituted benzamides, has shown significant progress in evaluating anticancer activities. For example, Ravinaik et al. (2021) demonstrated the synthesis of substituted benzamides evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent efficacy. This approach underlines the potential application of N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide in anticancer research, focusing on the synthesis of novel compounds and their evaluation against cancer cell lines (Ravinaik et al., 2021).

Histone Deacetylase (HDAC) Inhibition

Another avenue of research involves the development of isotype-selective small molecule HDAC inhibitors, which play a crucial role in cancer therapy by modulating gene expression. Zhou et al. (2008) described the synthesis and biological evaluation of a compound showing selective inhibition of HDACs, leading to cancer cell proliferation blockage and apoptosis induction. This highlights the potential for researching similar compounds like N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide in the context of selective HDAC inhibition for cancer therapy (Zhou et al., 2008).

Synthesis and Characterization

The synthesis and characterization of structurally complex compounds provide a foundation for exploring new materials with potential applications in various fields, including pharmaceuticals and organic materials. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid by Owton et al. (1995) illustrates methodologies that could be applied to synthesize and study the properties of N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide. Such research can offer insights into the compound's structural characteristics and potential applications (Owton et al., 1995).

Electrophoretic Separation and Analysis

Electrophoretic techniques for the separation and analysis of related substances, as demonstrated by Ye et al. (2012) in their study on imatinib mesylate and its related compounds, could be adapted for the analysis of N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide. This could facilitate the quality control and purity assessment of synthesized compounds, contributing to research on its applications (Ye et al., 2012).

properties

IUPAC Name |

N,3,4-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11-5-6-13(9-12(11)2)14(17)16(4)15(3)7-8-20(18,19)10-15/h5-6,9H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUVLHIKHPFGOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

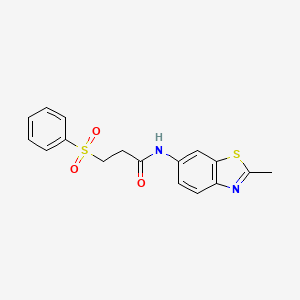

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)

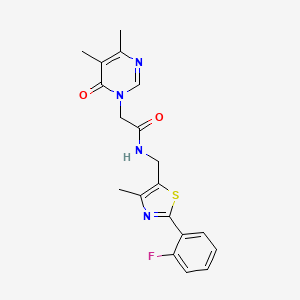

![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)

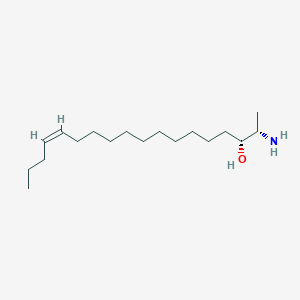

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2390608.png)

![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)

![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2390616.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)